Epitope Discrimination: Peptide 84 (59-72) vs. Overlapping IL-2 Fragment 48-69 in Monoclonal Antibody BO-7 ELISA
In a direct head-to-head binding study using synthetic IL-2-derived peptides in ELISA, Peptide 84 (residues 59–72) was strongly reactive with monoclonal antibody BO-7, whereas the overlapping peptide spanning residues 48–69—which shares 12 of its 22 residues with the 59–72 sequence—exhibited no detectable binding [1]. This qualitative, all-or-nothing discrimination demonstrates that the epitope recognized by BO-7 resides entirely within the 59–72 segment and requires the precise N-terminal boundary at Leu59. The same study confirmed that Peptide 84 competes with intact recombinant IL-2 for BO-7 binding and can be used for immunopurification of the antibody, whereas the 48–69 peptide cannot [1].
| Evidence Dimension | Antibody binding reactivity (ELISA) |
|---|---|
| Target Compound Data | Peptide 84 (IL-2 59–72): strongly reactive with mAb BO-7; competes with intact IL-2 for antibody binding; effective for immunopurification of BO-7 |
| Comparator Or Baseline | IL-2 peptide 48–69 (overlapping): no detectable reactivity with mAb BO-7; cannot be used for immunopurification |
| Quantified Difference | Qualitative all-or-nothing discrimination (strong reactivity vs. no detectable binding); binding competition and immunopurification capability confirmed for 59-72 only |
| Conditions | Solid-phase ELISA; synthetic IL-2-derived peptides; murine monoclonal antibody BO-7; also validated by immunoblot and competition ELISA |
Why This Matters
Procurement of a peptide with incorrect terminal boundaries—even one overlapping the 59–72 region—will fail in BO-7/LNKB-2-based IL-2 detection assays and cannot substitute for Peptide 84 in antibody affinity purification workflows.
- [1] Brandt E, Altman A, Grünefeld M, Ulmer AJ, Flad HD. Functional and molecular characterization of a monoclonal antibody against human interleukin 2. Immunobiology. 1986;172(1-2):33-53. doi:10.1016/S0171-2985(86)80051-1. View Source
